

# Diisopentylamine: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Diisoamylamine

Cat. No.: B1670623

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CAS Number: 544-00-3

This in-depth technical guide provides a comprehensive overview of Diisopentylamine, tailored for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and known applications, with a focus on data presentation in structured tables and detailed experimental methodologies.

## Chemical and Physical Properties

Diisopentylamine, also known as bis(3-methylbutyl)amine, is a secondary amine with the chemical formula  $C_{10}H_{23}N$ . It is a colorless to light yellow liquid with a characteristic amine odor. Below is a summary of its key physicochemical properties.

Property	Value	Reference
Molecular Formula	C10H23N	[1]
Molecular Weight	157.30 g/mol	[1]
CAS Number	544-00-3	[1]
Appearance	Colorless to light yellow clear liquid	[1]
Boiling Point	187-188 °C	
Melting Point	-44 °C	
Density	0.767 g/cm <sup>3</sup>	
Refractive Index	1.4230	
Flash Point	58 °C	
Water Solubility	Slightly soluble	
Solubility in Organic Solvents	Soluble in ethanol, ethyl ether, and chloroform	
pKa	11.10 ± 0.19 (Predicted)	

## Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of Diisopentylamine. While specific spectra for Diisopentylamine are not readily available in public databases, data for structurally related amines can provide valuable insights.

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- <sup>1</sup>H NMR: The proton NMR spectrum of a secondary amine like Diisopentylamine would be expected to show signals corresponding to the protons on the carbon atoms adjacent to the nitrogen, the methine protons of the isopentyl group, and the terminal methyl protons. The N-H proton signal would likely be a broad singlet. For the related compound, diisopropylamine,

characteristic shifts are observed around 2.9 ppm for the methine protons and 1.0 ppm for the methyl protons.[2]

- $^{13}\text{C}$  NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments in the isopentyl chains. For the analogous diisopropylamine, signals appear for the methine and methyl carbons.[3][4]

**Infrared (IR) Spectroscopy:** The IR spectrum of Diisopentylamine is expected to exhibit characteristic absorption bands for secondary amines. Key expected peaks include N-H stretching vibrations (typically in the range of  $3300\text{--}3500\text{ cm}^{-1}$ ), C-N stretching vibrations (around  $1020\text{--}1220\text{ cm}^{-1}$ ), and C-H stretching and bending vibrations from the alkyl chains.

**Mass Spectrometry (MS):** Electron ionization mass spectrometry of Diisopentylamine would likely result in a molecular ion peak  $[\text{M}]^+$  at  $m/z$  157. The fragmentation pattern of aliphatic amines is dominated by  $\alpha$ -cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[5][6] For Diisopentylamine, this would lead to the loss of a propyl radical to form a prominent fragment ion. The fragmentation of the related dimethylamine shows a characteristic base peak at  $m/z$  44, resulting from the loss of a hydrogen atom.[7]

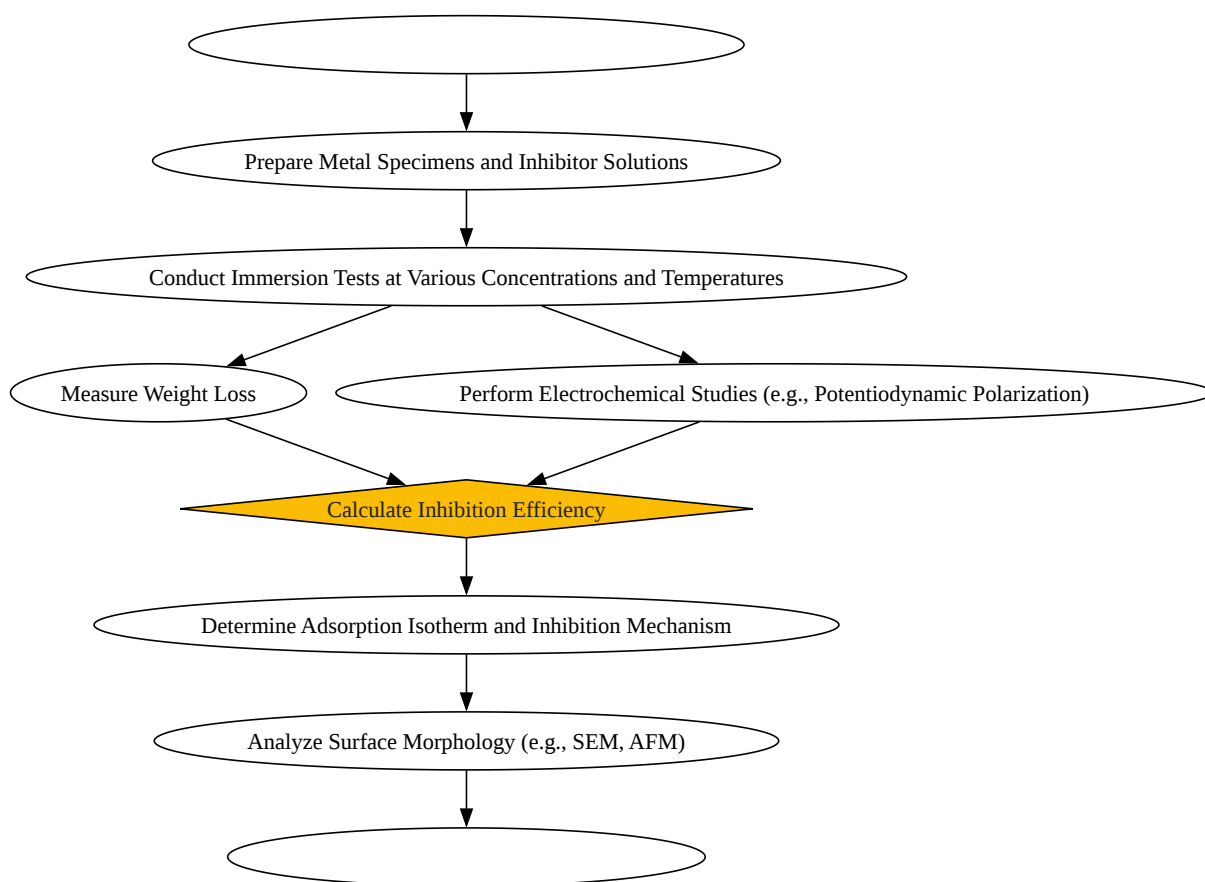
## Synthesis of Diisopentylamine

A common and effective method for the synthesis of secondary amines like Diisopentylamine is through reductive amination. This process involves the reaction of an aldehyde or ketone with a primary amine in the presence of a reducing agent.

**Hypothetical Synthesis via Reductive Amination:**

A plausible synthetic route to Diisopentylamine is the reductive amination of isovaleraldehyde with isoamylamine.

**Reaction Scheme:**



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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)